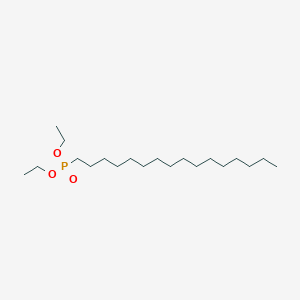
2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
Vue d'ensemble
Description
2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid is a useful research compound. Its molecular formula is C6H4F3NO2S and its molecular weight is 211.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives can interact with their targets in various ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives can influence a range of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is soluble in methanol , which may influence its bioavailability.
Result of Action
The effects would depend on the specific targets and pathways influenced by this compound .
Action Environment
It should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid are not fully understood yet. Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The exact nature of these interactions depends on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives can have diverse effects on cells, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Transport and Distribution
Research is needed to identify any transporters or binding proteins it interacts with, and to determine any effects on its localization or accumulation .
Propriétés
IUPAC Name |
2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c1-2-10-4(6(7,8)9)3(13-2)5(11)12/h1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKJPVUFKQYMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363346 | |
| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117724-63-7 | |
| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details






Q1: What is the primary application of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid?
A: 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid is not itself a commercially available fungicide. Instead, it serves as a vital building block in synthesizing thifluzamide [, , ]. Thifluzamide, a recognized fungicide, utilizes this acid as a key intermediate in its production process.
Q2: Are there alternative synthesis routes for 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid?
A: Yes, researchers have explored various synthetic pathways. One method involves using ethyl trifluoroacetoacetate as the starting material. It undergoes chlorination with chloride sulfate, followed by cyclization with thioacetamide in absolute ethyl alcohol, and finally, hydrolysis in a one-pot reaction to yield the desired acid []. Another approach utilizes 2-chloro-4,4,4-trifluoroacetoacetate, synthesized from trifluoro-acetoacetate, which then undergoes cyclization and hydrolysis with thioamide in acetonitrile to produce the acid [].
Q3: What are the advantages of the different synthesis methods for 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid?
A: The one-pot method using ethyl trifluoroacetoacetate offers several benefits, including simplified operation, non-toxic solvent (absolute ethyl alcohol) for the cyclization step, high recovery rate, good product yield, and overall high quality []. These advantages make it a promising approach for industrial-scale production.
Q4: How is 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid used in the synthesis of thifluzamide?
A: The synthesis of thifluzamide from 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid involves a two-step reaction. First, the acid reacts with thionyl chloride to produce 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid chloride. This acid chloride then reacts with 2,6-dibromo-4-trifluoromethoxy aniline in toluene to yield thifluzamide [].
Q5: Has the structure of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid been characterized?
A: Yes, the structure has been confirmed through spectroscopic techniques including ¹H NMR, IR spectroscopy, and elemental analysis []. Crystallographic analysis has also been performed, revealing that the molecules in its crystal structure are linked by O—H⋯N and C—H⋯O hydrogen bonds, forming chains [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)
![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)
![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)


